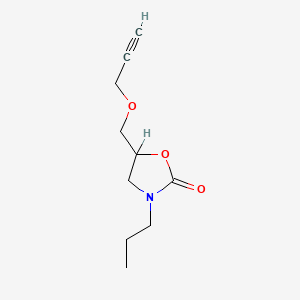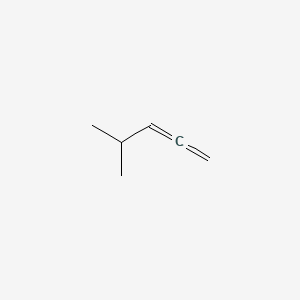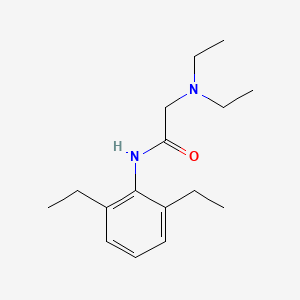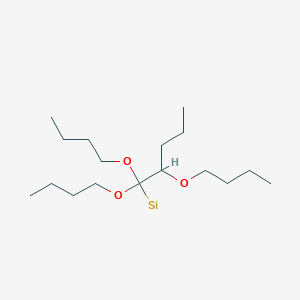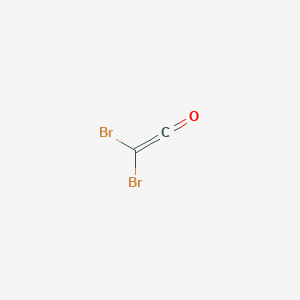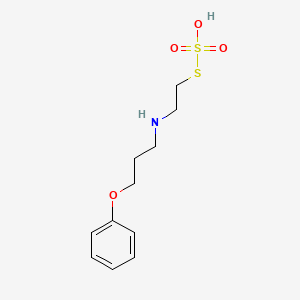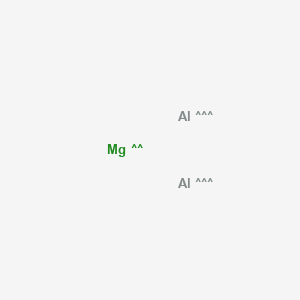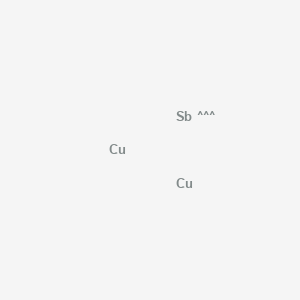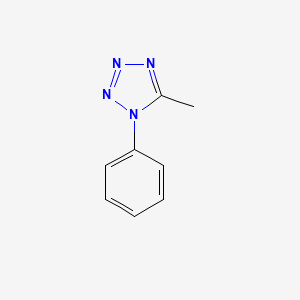
Iron(1+), hydroxy-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Iron(1+), hydroxy- is an inorganic compound with the chemical formula Fe(OH). It is a derivative of iron, one of the most abundant and essential elements in the Earth’s crust. Iron plays a crucial role in various biological, environmental, and industrial processes. The hydroxy- group attached to the iron ion imparts unique chemical properties to the compound, making it an interesting subject for scientific research and industrial applications.
准备方法
Synthetic Routes and Reaction Conditions: Iron(1+), hydroxy- can be synthesized through various methods. One common approach involves the reaction of iron(II) salts, such as iron(II) sulfate, with hydroxide ions. The reaction can be represented as follows:
FeSO4+2NaOH→Fe(OH)2+Na2SO4
This reaction typically occurs in an aqueous solution at room temperature. The resulting iron(II) hydroxide is a white solid that can be further processed to obtain iron(1+), hydroxy-.
Industrial Production Methods: In industrial settings, the production of iron(1+), hydroxy- often involves large-scale chemical reactors where iron(II) salts are mixed with alkaline solutions. The reaction conditions, such as temperature, pH, and concentration of reactants, are carefully controlled to optimize yield and purity. The resulting product is then filtered, washed, and dried to obtain the desired compound.
化学反应分析
Types of Reactions: Iron(1+), hydroxy- undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. One notable reaction is its oxidation to form iron(III) hydroxide:
4Fe(OH)2+O2+2H2O→4Fe(OH)3
This reaction occurs in the presence of oxygen and water, leading to the formation of iron(III) hydroxide, a brown solid.
Common Reagents and Conditions: Common reagents used in reactions involving iron(1+), hydroxy- include oxidizing agents like hydrogen peroxide and reducing agents like sodium borohydride. The reaction conditions, such as temperature, pH, and concentration, play a crucial role in determining the reaction pathway and the products formed.
Major Products Formed: The major products formed from reactions involving iron(1+), hydroxy- include iron(III) hydroxide, iron oxides, and various iron complexes. These products have significant applications in different fields, including catalysis, environmental remediation, and material science.
科学研究应用
Iron(1+), hydroxy- has a wide range of scientific research applications. In chemistry, it is used as a precursor for synthesizing other iron compounds and as a catalyst in various chemical reactions. In biology, iron(1+), hydroxy- is studied for its role in iron metabolism and its potential use in treating iron deficiency anemia. In medicine, it is explored for its antimicrobial properties and its potential use in drug delivery systems. In industry, iron(1+), hydroxy- is used in water treatment processes, corrosion inhibition, and as a pigment in paints and coatings .
作用机制
The mechanism of action of iron(1+), hydroxy- involves its ability to undergo redox reactions, where it can donate or accept electrons. This property makes it an effective catalyst in various chemical reactions. In biological systems, iron(1+), hydroxy- can interact with proteins and enzymes involved in iron metabolism, influencing processes such as oxygen transport and DNA synthesis. The molecular targets and pathways involved in these interactions are subjects of ongoing research .
相似化合物的比较
Iron(1+), hydroxy- can be compared with other iron hydroxides, such as iron(II) hydroxide and iron(III) hydroxide. While all these compounds contain iron and hydroxide ions, their chemical properties and reactivity differ due to the oxidation state of the iron ion. Iron(1+), hydroxy- is unique in its ability to undergo specific redox reactions and form stable complexes with various ligands. Similar compounds include iron(II) hydroxide, iron(III) hydroxide, and iron oxides .
属性
CAS 编号 |
15092-05-4 |
|---|---|
分子式 |
FeH2O |
分子量 |
73.86 g/mol |
IUPAC 名称 |
iron;hydrate |
InChI |
InChI=1S/Fe.H2O/h;1H2 |
InChI 键 |
WKPSFPXMYGFAQW-UHFFFAOYSA-N |
规范 SMILES |
O.[Fe] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


